1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine
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Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that contains nitrogen and sulfur atoms . It’s a core structure in various pharmaceutical compounds due to its wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . The exact synthesis process for “1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine” isn’t available in the sources I found.Molecular Structure Analysis
The molecular structure of a compound plays a crucial role in its pharmacological activities. In the case of 1,3,4-thiadiazole derivatives, the presence of the =N-C-S- moiety and strong aromaticity of the ring are thought to contribute to their low toxicity and in vivo stability .Scientific Research Applications
Synthesis and Biological Evaluation
Chemical Synthesis and Drug Development : Research has shown the importance of piperidine and thiadiazole derivatives in the pharmaceutical industry, illustrating their utility in the synthesis of compounds with potential as receptor agonists or antagonists. For example, studies demonstrate the synthesis of piperidine derivatives for migraine treatment, underscoring the versatility of these scaffolds in medicinal chemistry (Habernickel, 2001).
Antiproliferative and Antimicrobial Activities : Compounds featuring piperidine and thiadiazole units have been evaluated for their antiproliferative effects against various cancer cell lines, as well as their antimicrobial properties. For instance, certain derivatives exhibited potent activity against human leukemic cells (Sharath Kumar et al., 2014). Similarly, the antimicrobial activities of synthesized compounds against strains of bacteria and fungi have been documented, indicating their potential use in treating infectious diseases (Abdelmajeid et al., 2017).
Antileishmanial and Anticancer Potential : The leishmanicidal activity of 1,3,4-thiadiazole derivatives has been highlighted, with some compounds showing stronger activity than standard drugs (Foroumadi et al., 2005). Additionally, the anticancer potential of piperidine-based conjugates on leukemic cells further emphasizes the role of these molecules in the development of new therapeutic agents (Sharath Kumar et al., 2014).
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit antimicrobial properties
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. 1,3,4-thiadiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .
Biochemical Pathways
Given the antimicrobial properties of similar 1,3,4-thiadiazole derivatives , it’s possible that this compound could interfere with essential biochemical pathways in bacteria or fungi, leading to their death or growth inhibition.
Result of Action
Based on the known effects of similar 1,3,4-thiadiazole derivatives, it’s plausible that this compound could lead to the death or growth inhibition of bacteria or fungi .
Safety and Hazards
Properties
IUPAC Name |
2-methyl-5-[(1-methylpiperidin-3-yl)methoxy]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-8-11-12-10(15-8)14-7-9-4-3-5-13(2)6-9/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSWZAPOXGYGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OCC2CCCN(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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